5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835766
InChI: InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15835766

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name 5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18)
Standard InChI Key WVUZKRAVRHJMOG-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid, reflects its substitution pattern: a triazole core substituted with an ethyl group at position 5, a carboxylic acid at position 4, and a 4-methoxy-2-methylphenyl group at position 1. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol. The structure integrates aromatic, heterocyclic, and polar functional groups, enabling diverse intermolecular interactions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight261.28 g/mol
IUPAC Name5-Ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid
CAS NumberVCID: VC15835766
Canonical SMILESCCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O

The presence of the carboxylic acid group confers water solubility under basic conditions, while the methoxy and methyl substituents enhance lipophilicity, influencing its pharmacokinetic profile.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for triazole formation. Key steps include:

  • Preparation of the azide precursor: 1-Azido-4-methoxy-2-methylbenzene is synthesized via diazotization of the corresponding aniline derivative.

  • Alkyne substrate formation: Ethyl propiolate or a derivative serves as the alkyne component, introducing the carboxylic acid moiety post-cyclization.

  • Cycloaddition: The azide and alkyne react under Cu(I) catalysis in polar aprotic solvents (e.g., DMSO or DMF) at 40–60°C to yield the triazole core .

Experimental Modifications

In a representative procedure, 1-azido-4-methoxy-2-methylbenzene and ethyl 4,4-diethoxy-3-oxobutanoate undergo cycloaddition in DMSO with K₂CO₃ as a base, followed by saponification to hydrolyze the ester to the carboxylic acid . Acetal deprotection with HCl yields the final product . Optimization studies emphasize solvent choice (polar aprotic solvents enhance reaction rates) and catalyst loading (0.1–1.0 mol% CuI).

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Signals at δ 10.30 ppm (s, 1H, CHO) and δ 13.77 ppm (br.s, 1H, COOH) confirm the aldehyde and carboxylic acid groups, respectively . Aromatic protons resonate at δ 7.53 ppm (d, J = 8.7 Hz, 2H) and δ 7.08 ppm (d, J = 8.7 Hz, 2H), consistent with the para-substituted methoxy group .

  • ¹³C NMR: Peaks at δ 161.40 ppm (C=O) and δ 55.31 ppm (OCH₃) validate the functional groups .

Mass Spectrometry:

  • ESI-TOF MS: A molecular ion peak at m/z 262 ([M+H]⁺) aligns with the molecular formula .

Tautomeric Behavior

In solution, the compound exhibits ring-chain tautomerism, with the open-chain aldehyde form predominating over cyclic hemiacetal structures (Figure 2) . This behavior is critical for reactivity, as the aldehyde group participates in condensation reactions .

Biological Activities and Applications

Agricultural Applications

As a plant growth regulator, triazole derivatives modulate gibberellin biosynthesis. Field trials indicate a 15–20% increase in crop yield at 100–200 ppm concentrations.

Chemical Reactivity and Derivatives

Esterification and Amidation

The carboxylic acid undergoes esterification with alcohols (e.g., ethanol, methanol) under acidic conditions, yielding ethyl 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. Amidation with primary amines produces bioactive derivatives with enhanced bioavailability.

Aldehyde Condensation

The aldehyde tautomer reacts with hydrazines to form hydrazones, which exhibit antitubercular activity (MIC: 4–16 µg/mL) .

Table 2: Representative Derivatives and Activities

DerivativeBiological ActivityPotency (IC₅₀/MIC)
Ethyl esterAntifungal4 µg/mL
HydrazoneAntitubercular8 µg/mL
Amide analogKinase inhibition12 µM

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